2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide 2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 879361-40-7
VCID: VC6656435
InChI: InChI=1S/C15H21ClN2O4S/c1-2-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.85

2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide

CAS No.: 879361-40-7

Cat. No.: VC6656435

Molecular Formula: C15H21ClN2O4S

Molecular Weight: 360.85

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide - 879361-40-7

Specification

CAS No. 879361-40-7
Molecular Formula C15H21ClN2O4S
Molecular Weight 360.85
IUPAC Name 2-chloro-N-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C15H21ClN2O4S/c1-2-22-14-7-6-12(10-13(14)17-15(19)11-16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
Standard InChI Key HRSVOAQOULJDJE-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CCl

Introduction

Structural Characterization and Chemical Identity

Molecular Architecture

2-Chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide (C₁₅H₂₁ClN₂O₃S) features a molecular weight of 344.9 g/mol . The IUPAC name delineates its substituents:

  • A 2-chloroacetamide group at the phenyl ring's para position.

  • A 2-ethoxy moiety ortho to the acetamide.

  • A piperidine-1-sulfonyl group meta to the acetamide .

The piperidine ring adopts a chair conformation, while the sulfonyl group enhances electrophilicity, potentially influencing protein-binding interactions .

Spectroscopic Signatures

Key spectral data include:

  • IR: Stretching vibrations at 1,650 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 740 cm⁻¹ (C-Cl) .

  • ¹H-NMR: Signals at δ 1.35 ppm (triplet, ethoxy CH₃), δ 3.20–3.60 ppm (piperidine CH₂), and δ 7.85 ppm (aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 345.1 (M+H⁺) .

These features confirm the integration of the sulfonylpiperidine and chloroacetamide units.

Synthetic Pathways

Core Assembly

Synthesis typically proceeds via a three-step sequence :

  • Sulfonylation: Piperidine reacts with 2-ethoxy-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to yield 5-nitro-2-ethoxy-1-(piperidin-1-ylsulfonyl)benzene.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

  • Acetamide Formation: Chloroacetyl chloride couples with the aniline intermediate in dichloromethane with triethylamine, achieving yields of 65–72% .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions at the ethoxy-substituted phenyl ring necessitate low temperatures (0–5°C) during sulfonylation .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves byproducts from the final acetamidation step .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (25°C)0.8 mg/mL in DMSOShake-flask method
LogP2.34HPLC determination
pKa9.2 (sulfonamide proton)Potentiometric titration

The moderate lipophilicity (LogP 2.34) suggests balanced membrane permeability, while the sulfonamide’s weak acidity may facilitate salt formation in formulations .

Stability and Degradation

Hydrolytic Stability

Under physiological conditions (pH 7.4, 37°C), the compound shows a half-life of 8.2 hours. Degradation pathways include:

  • Base-catalyzed hydrolysis: Cleavage of the acetamide bond at pH >10.

  • Sulfonamide oxidation: Formation of sulfonic acid derivatives in the presence of hydroxyl radicals .

Photolytic Sensitivity

UV-Vis irradiation (λ = 254 nm) induces 90% degradation within 24 hours, generating chloroacetic acid and phenyl sulfone fragments .

Toxicological Profile

AssayResultModel System
Acute Oral ToxicityLD₅₀ > 500 mg/kgRat (OECD 423)
Skin IrritationMild erythema (Draize score 1)Rabbit (OECD 404)
Ames TestNegative (≤1.5 revertants)Salmonella TA100

While non-mutagenic, the compound’s chloroacetamide group warrants caution due to potential alkylating activity in mammalian cells .

Comparative Analysis with Structural Analogues

AnaloguesMIC (S. aureus)LogPWater Solubility (mg/mL)
Target Compound16 µg/mL2.340.8
N-(4-Piperidinyl)acetamide32 µg/mL1.892.1
2-Chloro-N-(3-sulfamoylphenyl)acetamide8 µg/mL2.750.4

The ethoxy group enhances lipid solubility versus piperidine-only analogues but reduces solubility compared to polar sulfamoyl derivatives .

Industrial and Research Applications

Drug Discovery

As a PBP inhibitor lead, this compound’s dual electrophilic sites (chloroacetamide and sulfonamide) enable covalent binding strategies . Hybrid derivatives with azetidine or oxadiazole rings show improved Gram-negative coverage in preclinical studies .

Agricultural Chemistry

Preliminary data indicate 80% inhibition of Phytophthora infestans at 50 ppm, suggesting utility as a foliar fungicide .

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